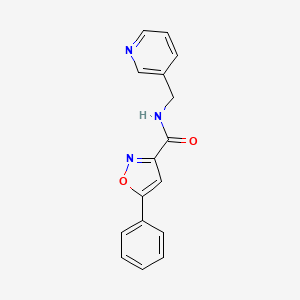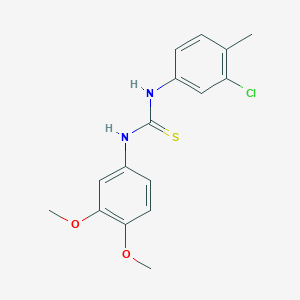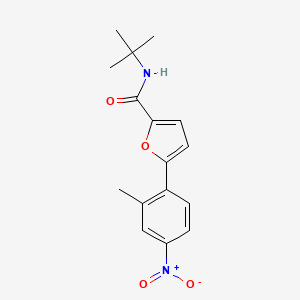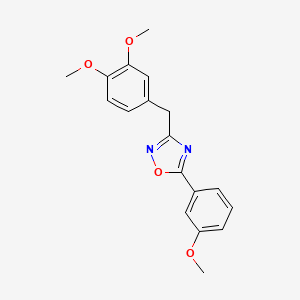
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, also known as PNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to bind to the active site of HDACs, thereby inhibiting their activity. This inhibition leads to an increase in the acetylation of histones, which in turn can lead to changes in gene expression. Additionally, 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anti-cancer agent.
Biochemical and Physiological Effects
In addition to its effects on HDACs, 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways. Additionally, 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, it has been found to exhibit a range of effects on different biological systems, making it a versatile tool for research. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.
Orientations Futures
There are numerous potential future directions for research on 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the compound's effects on HDACs and other enzymes. Finally, there is potential for 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide to be developed into a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Méthodes De Synthèse
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 3-pyridinylmethylamine with 5-phenylisoxazole-3-carboxylic acid. The resulting compound can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a range of diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(18-11-12-5-4-8-17-10-12)14-9-15(21-19-14)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSVDRDYZAHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)



![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)


![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)